molecular formula C9H5N3O2 B1296302 6-nitro-1H-indole-3-carbonitrile CAS No. 4769-99-7

6-nitro-1H-indole-3-carbonitrile

Cat. No. B1296302
CAS RN: 4769-99-7
M. Wt: 187.15 g/mol
InChI Key: ZYNGQQUAXSHFSR-UHFFFAOYSA-N
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Description

6-nitro-1H-indole-3-carbonitrile is a derivative of indole-3-carbonitrile . Indole-3-carbonitrile is used as a synthesis reagent for the preparation of various biologically active indoles .


Synthesis Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .


Molecular Structure Analysis

The molecular structure of 6-nitro-1H-indole-3-carbonitrile is C9H5N3O2 with an average mass of 187.155 Da .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products. They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
    • Results : The synthesized indole derivatives show various biologically vital properties .
  • Preparation of Active Molecules

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
    • Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
    • Results : The use of 1H-indole-3-carbaldehyde in multicomponent reactions has been highlighted in recent applications .
  • Synthesis of β-lactams, Indoles, and Inhibitors

    • Field : Biochemistry
    • Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of 4-substituted β-lactams, biologically active indoles, inhibitors of glycogen synthase kinase 3β (GSK-3), indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors and HIV-1 integrase inhibitors .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of these syntheses were not detailed in the source .
  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives have been reported to have antiviral properties .
    • Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)

    • Field : Biochemistry
    • Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of inhibitors of glycogen synthase kinase 3β (GSK-3) .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of these syntheses were not detailed in the source .
  • HIV-1 Integrase Inhibitors

    • Field : Virology
    • Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of HIV-1 integrase inhibitors .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of these syntheses were not detailed in the source .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to have antimicrobial properties .
    • Method : Various indole derivatives were synthesized and tested for their antimicrobial activity .
    • Results : Some of the synthesized indole derivatives showed significant antimicrobial activity .
  • Antitubercular Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been reported to have antitubercular properties .
    • Method : Various indole derivatives were synthesized and tested for their antitubercular activity .
    • Results : Some of the synthesized indole derivatives showed significant antitubercular activity .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Indole derivatives have been reported to have antidiabetic properties .
    • Method : Various indole derivatives were synthesized and tested for their antidiabetic activity .
    • Results : Some of the synthesized indole derivatives showed significant antidiabetic activity .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in exploring the biological activities of 6-nitro-1H-indole-3-carbonitrile and its derivatives.

properties

IUPAC Name

6-nitro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNGQQUAXSHFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300543
Record name 6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-1H-indole-3-carbonitrile

CAS RN

4769-99-7
Record name 6-Nitro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4769-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-nitroindole (4.86 g 30 mmol) in DMF (24.3 mL) and CH3CN (243 mL) was added dropwise a solution of ClSO2NCO (5 mL, 57 mmol) in CH3CN (39 mL) at 0° C. After addition, the reaction was allowed to warm to room temperature and stirred for 2 h. The mixture was poured into ice-water, basified with sat. NaHCO3 solution to pH 7-8 and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated to give 6-nitro-1H-indole-3-carbonitrile (4.6 g, 82%).
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
24.3 mL
Type
solvent
Reaction Step One
Name
Quantity
243 mL
Type
solvent
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-nitroindole (16.2 g, 100 mmol) in DMF (60 mL) at 0° C. was added chlorosulfonylisocyanate (10.9 mL, 125.0 mmol). The mixture was then stirred at room temperature overnight, poured into ice-water (1.0 L) and stirred for 3 h. The precipitate was filtered, washed with water and dried in air to provide 3-cyano-6-nitroindole (17.63 g, 94%).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Zhang, Y Duan, Y Yang, Q Mao, F Lin, J Gao… - European Journal of …, 2022 - Elsevier
Xanthine oxidase (XO) has been an important target for the treatment of hyperuricemia and gout. The analysis of potential interactions of pyrimidinone and 3-cyano indole …
Number of citations: 12 www.sciencedirect.com

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